molecular formula C38H74NO10P B12431266 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

Cat. No.: B12431266
M. Wt: 745.0 g/mol
InChI Key: KLFKZIQAIPDJCW-FDDLKOGNSA-N
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Description

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is a synthetic phospholipid analog. It is a deuterated form of phosphatidylserine, where the palmitoyl groups are attached at the sn-1 and sn-2 positions of the glycerol backbone. This compound is often used in scientific research due to its stability and unique properties, which make it suitable for various biochemical and biophysical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 typically involves the following steps:

    Preparation of Glycerol Backbone: The glycerol backbone is prepared by protecting the hydroxyl groups and selectively deprotecting the sn-1 and sn-2 positions.

    Attachment of Palmitoyl Groups: Palmitoyl chloride is reacted with the glycerol backbone under basic conditions to attach the palmitoyl groups at the sn-1 and sn-2 positions.

    Introduction of Deuterium: Deuterium is introduced through a deuteration reaction, often using deuterated reagents or solvents.

    Formation of Phosphatidylserine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the glycerol backbone and attachment of palmitoyl groups.

    Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the compound.

    Quality Control: Rigorous quality control measures to ensure consistency and stability of the product.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the palmitoyl chains.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: The serine head group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific pH conditions.

Major Products

    Oxidation: Oxidized derivatives of the palmitoyl chains.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with different head groups or side chains.

Scientific Research Applications

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is used in various scientific research applications:

    Chemistry: Studying the properties and behavior of phospholipids in different environments.

    Biology: Investigating the role of phosphatidylserine in cell membranes and signaling pathways.

    Medicine: Exploring potential therapeutic applications, such as drug delivery systems and treatment of neurological disorders.

    Industry: Used in the development of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 involves its integration into cell membranes, where it can influence membrane fluidity and signaling pathways. The molecular targets include:

    Membrane Proteins: Interaction with membrane-bound proteins and receptors.

    Signaling Pathways: Modulation of signaling pathways involved in cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of a second palmitoyl group.

    1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleoyl group.

    1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a hydroxyl group at the sn-2 position.

Uniqueness

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is unique due to its deuterated form, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. Its dual palmitoyl groups also contribute to its distinct properties compared to other phospholipids.

This comprehensive overview should provide a solid foundation for understanding the compound this compound and its various aspects

Properties

Molecular Formula

C38H74NO10P

Molecular Weight

745.0 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1/i1D3,3D2,5D2,7D2

InChI Key

KLFKZIQAIPDJCW-FDDLKOGNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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